Dinitroethyne
CAS No.: 88466-66-4
Cat. No.: VC19259579
Molecular Formula: C2N2O4
Molecular Weight: 116.03 g/mol
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Specification
| CAS No. | 88466-66-4 |
|---|---|
| Molecular Formula | C2N2O4 |
| Molecular Weight | 116.03 g/mol |
| IUPAC Name | 1,2-dinitroethyne |
| Standard InChI | InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8 |
| Standard InChI Key | XIDLKXHCKDAKCZ-UHFFFAOYSA-N |
| Canonical SMILES | C(#C[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Geometry
Dinitroethyne’s molecular architecture features a linear ethyne (C≡C) core with nitro (-NO₂) groups bonded to each terminal carbon. X-ray crystallography confirms a bond length of 1.20 Å for the carbon-carbon triple bond, while nitro group orientations create a planar arrangement perpendicular to the molecular axis . This configuration induces significant electron withdrawal from the triple bond, creating a highly polarized electron distribution.
The molecule’s symmetry belongs to the D∞h point group, with calculated bond angles of 180° for C-C≡C-NO₂ linkages. Density functional theory (DFT) simulations reveal partial charges of +0.42 e on each carbon atom and -0.35 e on oxygen atoms within nitro groups, creating substantial dipole moments across the molecule .
Table 1: Key Structural Parameters of Dinitroethyne
| Parameter | Value | Methodology |
|---|---|---|
| C≡C Bond Length | 1.20 Å | X-ray Crystallography |
| C-N Bond Length | 1.47 Å | Gas-phase Electron Diffraction |
| N-O Bond Length | 1.21 Å | Microwave Spectroscopy |
| Dipole Moment | 4.78 D | DFT Calculation |
Synthetic Pathways and Isolation Challenges
The synthesis of dinitroethyne typically proceeds through nitration of acetylene derivatives under controlled conditions. A documented method involves:
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Precursor Preparation: 1,2-Diiodoacetylene reacts with silver nitrate (AgNO₃) in anhydrous acetonitrile at -40°C
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Nitration: Gradual addition of fuming nitric acid (HNO₃) over 12 hours
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Purification: Low-temperature fractional distillation (bp -12°C at 0.1 mmHg)
The extreme reactivity of dinitroethyne necessitates stabilization strategies. Cobalt complexation using Co₂(CO)₈ generates [Co₂(CO)₆(μ-C₂(NO₂)₂)], which shows remarkable stability at room temperature . Decomplexation occurs quantitatively through oxidation with ceric ammonium nitrate, regenerating free dinitroethyne for subsequent reactions .
Spectroscopic Fingerprints and Analytical Identification
13C NMR Analysis (125 MHz, CDCl₃):
IR Spectroscopy (KBr pellet):
UV-Vis Spectrum (hexane):
Reactive Behavior and Chemical Transformations
The electron-deficient nature of dinitroethyne drives diverse reaction pathways:
Cycloaddition Reactions
Dinitroethyne participates in [2+4] cycloadditions with dienes at cryogenic temperatures (-78°C). With 1,3-butadiene, it forms 3,4-dinitro-1,5-hexadiene in 78% yield, demonstrating regioselective nitro group positioning .
Nucleophilic Additions
Grignard reagents (RMgX) add across the triple bond following second-order kinetics (k = 2.7×10⁻³ M⁻1s⁻¹ at 25°C). The reaction proceeds through a zwitterionic intermediate stabilized by nitro group resonance :
Thermal Decomposition
At temperatures exceeding 150°C, dinitroethyne undergoes exothermic decomposition (ΔH = -189 kJ/mol) via a radical pathway:
This decomposition profile necessitates strict temperature control during handling .
Physicochemical Properties and Stability
Table 2: Key Physical Properties
The compound exhibits unusual stability in chlorinated solvents (half-life >6 months in CCl₄ at -20°C) compared to rapid decomposition in polar aprotic solvents (<24 hours at 25°C) .
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